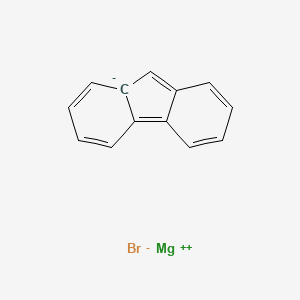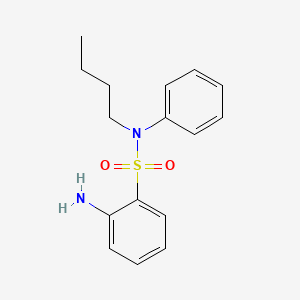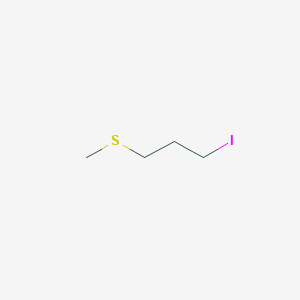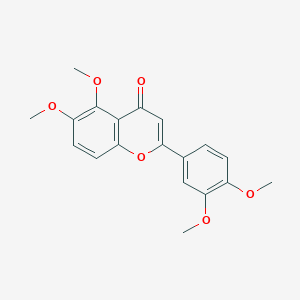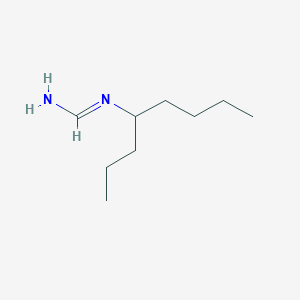
N'-octan-4-ylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-octan-4-ylmethanimidamide is an organic compound with the molecular formula C10H22N2 It belongs to the class of imidamides, which are characterized by the presence of an imidamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-octan-4-ylmethanimidamide typically involves the reaction of octan-4-ylamine with formamidine. The reaction is carried out under controlled conditions to ensure the formation of the desired imidamide. The general reaction scheme is as follows:
[ \text{Octan-4-ylamine} + \text{Formamidine} \rightarrow \text{N’-octan-4-ylmethanimidamide} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-octan-4-ylmethanimidamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-octan-4-ylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The imidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidamides with various functional groups.
Aplicaciones Científicas De Investigación
N’-octan-4-ylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-octan-4-ylmethanimidamide involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-octylmethanimidamide
- N’-hexylmethanimidamide
- N’-decylmethanimidamide
Comparison
N’-octan-4-ylmethanimidamide is unique due to its specific alkyl chain length and the position of the imidamide group. This structural uniqueness can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the length of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
90304-21-5 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N'-octan-4-ylmethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-3-5-7-9(6-4-2)11-8-10/h8-9H,3-7H2,1-2H3,(H2,10,11) |
Clave InChI |
RMHSPLIAVKSFAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)N=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)


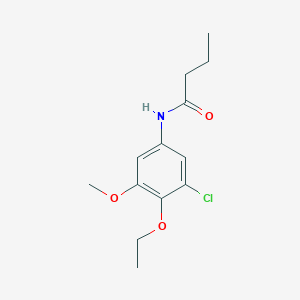

![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
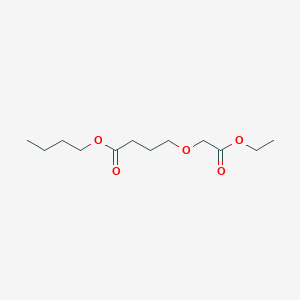
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
